An In-depth Technical Guide to Bromo-PEG6-azide for Researchers and Drug Development Professionals
An In-depth Technical Guide to Bromo-PEG6-azide for Researchers and Drug Development Professionals
Introduction: Bromo-PEG6-azide is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation and bioconjugation strategies. This guide provides a comprehensive overview of its properties, applications, and the experimental considerations for its use in research and development, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Bromo-PEG6-azide
Bromo-PEG6-azide is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive functional groups: a bromide and a terminal azide (B81097). This dual functionality allows for sequential or orthogonal conjugation to two different molecules. The PEG spacer, consisting of six ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the resulting conjugates, which can improve their solubility and pharmacokinetic properties.[1][2][3][4]
Physicochemical and Characterization Data
The following table summarizes the key quantitative data for Bromo-PEG6-azide, compiled from various suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈BrN₃O₆ | [2] |
| Molecular Weight | 414.29 g/mol (also reported as 414.3 g/mol ) | |
| CAS Number | 2062663-64-1 | |
| Purity | >95%, >96%, 98% (supplier dependent) | |
| Appearance | Not explicitly stated, but typically a liquid or solid | |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. Specific quantitative data is not readily available, but it is expected to be soluble in a range of organic solvents like DMSO and DMF, as well as having some aqueous solubility. |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of Bromo-PEG6-azide.
| Condition | Recommendation | Source(s) |
| Powder | Store at -20°C for up to 3 years. | |
| In Solvent | Store at -80°C for up to 1 year. | |
| Shipping | Typically shipped at ambient temperature or with blue ice. |
Chemical Reactivity and Applications
The utility of Bromo-PEG6-azide stems from the distinct reactivity of its two functional ends.
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Bromo Group: The bromide is an excellent leaving group for nucleophilic substitution reactions. This end of the molecule can readily react with nucleophiles such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH) present on target molecules.
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Azide Group: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. It can undergo:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.
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Primary Application: PROTAC Synthesis
Bromo-PEG6-azide is widely utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition are crucial for the formation of a stable and productive ternary complex.
Experimental Protocols and Methodologies
While specific, detailed protocols for reactions involving Bromo-PEG6-azide are often substrate-dependent and developed in-house, the following sections provide representative methodologies for its common applications.
General Protocol for PROTAC Synthesis via CuAAC
This protocol outlines a general two-step process for synthesizing a PROTAC using Bromo-PEG6-azide, where one ligand is attached via nucleophilic substitution and the second via copper-catalyzed click chemistry.
Step 1: Nucleophilic Substitution with the Bromo Group
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Reactant Preparation: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to act as a proton scavenger.
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Initiation of Reaction: Add Bromo-PEG6-azide to the mixture. The molar ratio of reactants should be optimized, but a slight excess of the PEG linker may be used.
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Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other water-soluble impurities. The resulting azide-functionalized ligand-linker conjugate is then purified, commonly by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reactant Preparation: Dissolve the purified azide-functionalized ligand-linker conjugate and the second ligand (containing a terminal alkyne) in a suitable solvent system, often a mixture of an organic solvent and water (e.g., t-BuOH/water or DMSO/water).
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Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is typically done in situ by mixing a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, like sodium ascorbate. A stabilizing ligand for copper(I), such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to improve reaction efficiency and prevent catalyst disproportionation.
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Initiation of Click Reaction: Add the catalyst solution to the mixture of the azide-linker-ligand and the alkyne-ligand.
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Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid, often reaching completion within 1-4 hours. Progress can be monitored by LC-MS.
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Purification: Once complete, the final PROTAC conjugate is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a heterobifunctional linker like Bromo-PEG6-azide.
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Conclusion
Bromo-PEG6-azide is a versatile and valuable tool in modern drug discovery and chemical biology. Its well-defined structure, bifunctional nature, and the advantageous properties conferred by the PEG spacer make it a linker of choice for the construction of complex biomolecules, most notably PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its successful implementation in the laboratory.
